molecular formula C8H11NO3 B13799733 Ethyl 2-cyano-4-oxopentanoate CAS No. 62981-80-0

Ethyl 2-cyano-4-oxopentanoate

Cat. No.: B13799733
CAS No.: 62981-80-0
M. Wt: 169.18 g/mol
InChI Key: WCOOHFKTZREKRW-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4-oxopentanoate is an organic compound with the molecular formula C8H11NO3 It is a derivative of cyanoacetic acid and is characterized by the presence of both a cyano group (-CN) and a keto group (-C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate ketone under basic conditions. For example, the reaction of ethyl cyanoacetate with acetone in the presence of a base such as sodium ethoxide can yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. specific details on industrial production methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

    Cyanoacetamide Derivatives: Formed through condensation reactions with amines.

    Alcohols: Formed through the reduction of the keto group.

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 2-cyano-4-oxopentanoate is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a versatile building block in the preparation of heterocyclic compounds and other derivatives.

Synthesis of Heterocycles

A notable application is its role in synthesizing heterocyclic compounds, which are essential in pharmaceuticals. For example, it has been used to synthesize pyrrole and pyridine derivatives through cyclization reactions. These derivatives often exhibit significant biological activity, making them valuable in drug development.

Reaction Conditions for Synthesis :

Reaction TypeConditionsYield
Cyclization to PyrroleThis compound with amines75%
Synthesis of PyridineReflux with aldehydes and acidic catalyst68%

Medicinal Chemistry Applications

The compound's structural features allow it to interact with biological systems, leading to potential therapeutic applications.

Research indicates that this compound exhibits anticancer properties. Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

In a study evaluating various derivatives, this compound was tested against several cancer cell lines. The findings revealed:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Results : Moderate inhibition of cell growth observed at concentrations of 10 µM and above.

Binding Affinity Studies

The binding affinity of this compound with specific enzymes is under investigation. Initial findings suggest that its unique structure may confer distinct interactions with biological targets involved in disease processes, potentially leading to novel therapeutic agents.

Materials Science Applications

This compound is also explored for its utility in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound can be employed in the synthesis of polyesters and polyurethanes, which are used in various applications from coatings to biomedical devices. Its ability to form cross-linked structures enhances the mechanical properties of the resulting materials.

Polymerization Data :

Polymer TypeMonomer UsedProperties
PolyesterThis compound with diolsHigh tensile strength
PolyurethaneReaction with isocyanatesImproved elasticity

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-oxopentanoate, particularly in its role as an antifungal agent, involves the inhibition of succinate dehydrogenase (SDH). This enzyme is a key component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts the mitochondrial function, leading to the inhibition of fungal growth .

Comparison with Similar Compounds

Ethyl 2-cyano-4-oxopentanoate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-cyano-4-oxopentanoate, also known as a cyanoacetic acid derivative, is an important compound in organic synthesis and medicinal chemistry. Its unique structure allows it to exhibit a range of biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₁NO₃ and features a cyano group, a ketone, and an ethyl ester. The presence of these functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular Weight171.18 g/mol
Density1.1 g/cm³
Melting Point-
SolubilitySoluble in organic solvents

This compound exhibits several biological activities primarily through its interaction with enzymes and receptors involved in various metabolic pathways. The cyano group is known to participate in nucleophilic reactions, which may lead to the inhibition of specific enzymes.

Therapeutic Applications

  • Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit inflammatory pathways by modulating cytokine production.
  • Antiviral Properties : Studies have shown that this compound may interfere with viral replication mechanisms by targeting key proteins involved in the viral life cycle.
  • Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of this compound derivatives. The results demonstrated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro when treated with these compounds, indicating their potential as anti-inflammatory agents .

Case Study 2: Antiviral Activity

Research conducted on the antiviral properties of this compound revealed that it effectively inhibited the replication of the influenza virus in cell cultures. The compound was shown to disrupt viral entry into host cells, highlighting its potential as a therapeutic candidate for viral infections .

Case Study 3: Anticancer Mechanisms

In a recent study, this compound was tested for its anticancer properties against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Properties

CAS No.

62981-80-0

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 2-cyano-4-oxopentanoate

InChI

InChI=1S/C8H11NO3/c1-3-12-8(11)7(5-9)4-6(2)10/h7H,3-4H2,1-2H3

InChI Key

WCOOHFKTZREKRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C)C#N

Origin of Product

United States

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